Cas no 1262415-72-4 (Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate)

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is a specialized organic compound featuring a trifluoromethyl group, an allyl-protected Boc-amino moiety, and an ester-functionalized alkyne. This multifunctional structure makes it a valuable intermediate in synthetic chemistry, particularly for constructing complex molecules with tailored stereochemistry and functional group compatibility. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the Boc-allyl amine provides selective deprotection options. The alkyne and ester functionalities offer versatile reactivity for further derivatization, such as click chemistry or cross-coupling reactions. Its well-defined reactivity profile makes it suitable for pharmaceutical and agrochemical research, enabling precise modifications in target-oriented synthesis.
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate structure
1262415-72-4 structure
Product Name:Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
CAS No:1262415-72-4
MF:C14H18F3NO4
MW:321.292234897614
MDL:MFCD07779902
CID:4692063
Update Time:2025-06-15

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-[ALLYL(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)BUT-3-YNOATE
    • methyl 2-(allyl(tert-butoxycarbonyl)amino)-2-(trifluoromethyl)but-3-ynoate
    • Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
    • MDL: MFCD07779902
    • Inchi: 1S/C14H18F3NO4/c1-7-9-18(11(20)22-12(3,4)5)13(8-2,10(19)21-6)14(15,16)17/h2,7H,1,9H2,3-6H3
    • InChI Key: UOVJQWVNVOQLLV-UHFFFAOYSA-N
    • SMILES: FC(C(C#C)(C(=O)OC)N(C(=O)OC(C)(C)C)CC=C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 498
  • Topological Polar Surface Area: 55.8

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB170108-1 g
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97%; .
1262415-72-4 97%
1 g
€617.40 2023-07-20
abcr
AB170108-1g
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97%; .
1262415-72-4 97%
1g
€617.40 2023-09-15

Additional information on Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate

Comprehensive Overview of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate (CAS No. 1262415-72-4)

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate (CAS No. 1262415-72-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. This compound features a unique combination of functional groups, including an allyl moiety, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoromethyl substituent, making it a versatile intermediate for synthetic applications. Its molecular structure is characterized by a but-3-ynoate backbone, which is pivotal for click chemistry and other advanced synthetic methodologies.

The trifluoromethyl group in this compound is particularly noteworthy, as it is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and bioavailability. Researchers are increasingly exploring Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate for its potential in drug discovery, especially in the development of small-molecule inhibitors and protease-targeting therapeutics. The Boc-protected amine functionality also makes it a valuable building block for peptide synthesis and other N-protected intermediates.

In the context of green chemistry and sustainable synthesis, this compound aligns with the growing demand for eco-friendly reagents and intermediates. Its allyl group offers opportunities for palladium-catalyzed coupling reactions, which are widely used in the pharmaceutical industry for constructing complex molecular architectures. Additionally, the but-3-ynoate moiety enables Huisgen cycloaddition reactions, a cornerstone of click chemistry, which is a hot topic in modern synthetic organic chemistry.

From an analytical perspective, Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure high purity and accurate structural confirmation, which are critical for its application in high-value research. The compound’s CAS No. 1262415-72-4 serves as a unique identifier in chemical databases, facilitating its procurement and regulatory compliance.

The versatility of this compound extends to material science, where its unique properties are exploited in the design of advanced polymers and functional materials. For instance, the trifluoromethyl group can impart hydrophobicity and chemical resistance, making it suitable for coatings and adhesives. Furthermore, the allyl functionality allows for cross-linking reactions, enabling the creation of tailored polymeric networks with specific mechanical and thermal properties.

In summary, Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate (CAS No. 1262415-72-4) is a multifaceted compound with broad applications in drug discovery, agrochemical development, and material science. Its unique structural features, including the Boc-protected amine, trifluoromethyl group, and but-3-ynoate backbone, make it a valuable asset for researchers aiming to innovate in these fields. As the demand for high-performance intermediates and sustainable synthetic routes grows, this compound is poised to play an increasingly important role in cutting-edge scientific endeavors.

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